molecular formula C16H18O5 B5324073 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B5324073
M. Wt: 290.31 g/mol
InChI Key: IHSRELPNWZUPBT-UHFFFAOYSA-N
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Description

6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in many plants and have been used in various medicinal and industrial applications. This particular compound features a hexyl group at the 6-position, a hydroxy group at the 7-position, and a carboxylic acid group at the 3-position, making it a unique and versatile molecule.

Properties

IUPAC Name

6-hexyl-7-hydroxy-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-2-3-4-5-6-10-7-11-8-12(15(18)19)16(20)21-14(11)9-13(10)17/h7-9,17H,2-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSRELPNWZUPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable coumarin derivative, such as 7-hydroxycoumarin.

    Alkylation: The 6-position of the coumarin ring is alkylated using a hexyl halide (e.g., hexyl bromide) in the presence of a base such as potassium carbonate in a solvent like acetone.

    Carboxylation: The 3-position is then carboxylated using a carboxylating agent such as carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group at the 7-position can undergo oxidation to form a ketone.

    Reduction: The carboxylic acid group at the 3-position can be reduced to an alcohol.

    Substitution: The hexyl group at the 6-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Formation of 6-hexyl-7-oxo-2-oxo-2H-chromene-3-carboxylic acid.

    Reduction: Formation of 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-methanol.

    Substitution: Formation of various 6-substituted derivatives depending on the substituent used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine:

  • Explored as a lead compound in drug discovery and development for various therapeutic applications.

Industry:

  • Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. For example, its hydroxy and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The hexyl group may enhance its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

    6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a chloro group instead of a hexyl group.

    7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Lacks the hexyl group at the 6-position.

    6,8-difluoro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Contains fluorine atoms at the 6 and 8 positions.

Uniqueness:

  • The presence of the hexyl group at the 6-position makes 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid more lipophilic compared to its analogs, potentially enhancing its biological activity and membrane permeability.
  • The combination of hydroxy and carboxylic acid groups provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.

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